molecular formula C6H8IOPS B13651287 (5-Iodothiophen-3-yl)dimethylphosphine oxide

(5-Iodothiophen-3-yl)dimethylphosphine oxide

Cat. No.: B13651287
M. Wt: 286.07 g/mol
InChI Key: JHORQXSRRUGBGJ-UHFFFAOYSA-N
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Description

(5-Iodothiophen-3-yl)dimethylphosphine oxide is a chemical compound that features a thiophene ring substituted with an iodine atom at the 5-position and a dimethylphosphine oxide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Iodothiophen-3-yl)dimethylphosphine oxide typically involves the iodination of a thiophene derivative followed by the introduction of the dimethylphosphine oxide group. One common method includes the use of iodine and a suitable oxidizing agent to achieve the iodination of thiophene. The subsequent step involves the reaction of the iodinated thiophene with dimethylphosphine oxide under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination and phosphine oxide introduction processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Iodothiophen-3-yl)dimethylphosphine oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .

Scientific Research Applications

(5-Iodothiophen-3-yl)dimethylphosphine oxide has several scientific research applications:

Mechanism of Action

The mechanism by which (5-Iodothiophen-3-yl)dimethylphosphine oxide exerts its effects involves interactions with molecular targets and pathways specific to its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The phosphine oxide group can participate in coordination chemistry, forming complexes with metal ions that influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Iodothiophen-3-yl)dimethylphosphine oxide is unique due to the combination of the iodothiophene and dimethylphosphine oxide moieties. This dual functionality imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C6H8IOPS

Molecular Weight

286.07 g/mol

IUPAC Name

4-dimethylphosphoryl-2-iodothiophene

InChI

InChI=1S/C6H8IOPS/c1-9(2,8)5-3-6(7)10-4-5/h3-4H,1-2H3

InChI Key

JHORQXSRRUGBGJ-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CSC(=C1)I

Origin of Product

United States

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